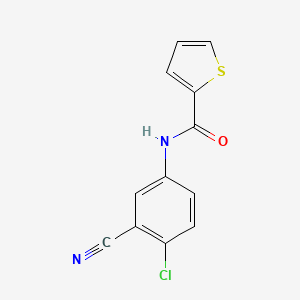

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H7ClN2OS |

|---|---|

Molecular Weight |

262.72 g/mol |

IUPAC Name |

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H7ClN2OS/c13-10-4-3-9(6-8(10)7-14)15-12(16)11-2-1-5-17-11/h1-6H,(H,15,16) |

InChI Key |

KBODLTYWJRUECR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-3-cyanophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide":

Thiophene Carboxamides as Enzyme Inhibitors

Thiophene carboxamide derivatives have applications as pharmaceuticals, particularly as IKK-2 enzyme inhibitors . IKK-2 inhibition can be beneficial in treating conditions and diseases in both humans and animals . Such conditions or diseases include inflammatory diseases or those with an inflammatory component such as:

- Inflammatory arthritides (rheumatoid arthritis, osteoarthritis, spondylitis, Reiters syndrome, psoriatic arthritis, lupus)

- Bone resorptive disease

- Multiple sclerosis

- Inflammatory bowel disease, including Crohn's disease

- Asthma

- Chronic obstructive pulmonary disease

- Emphysema

- Rhinitis

- Myasthenia gravis

- Graves' disease

- Allograft rejection

- Psoriasis

- Dermatitis

- Allergic disorders

- Immune complex diseases

- Cachexia

- ARDS (acute respiratory distress syndrome)

- Toxic shock

- Heart failure

- Myocardial infarcts

- Atherosclerosis

- Reperfusion injury

- AIDS

- Cancer

- Disorders characterized by insulin resistance like diabetes, hyperglycemia, hyperinsulinemia, dyslipidemia, obesity, polycystic ovarian disease, hypertension, cardiovascular disease, and Syndrome X .

Nitrothiophene Carboxamides as Antibacterial Agents

Nitrothiophene carboxamides represent a novel chemical series exhibiting potent antibacterial properties . These compounds have been engineered to overcome efflux liability . Nitrothiophene carboxamides demonstrate activity against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp . They function as prodrugs, requiring activation by specific nitroreductases within the bacterial cell to exert their antibacterial activity and are bactericidal in vitro and efficacious in a mouse thigh infection model .

N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or nanomaterials. The compound can be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships. The compound may be used in the synthesis of other chemicals or as a catalyst in various industrial processes.

Antimicrobial Activity

Compounds with similar structures exhibit significant antibacterial properties against a range of pathogens, including gram-positive bacteria and mycobacteria. Derivatives related to the chlorinated phenyl group have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays and has demonstrated promising results in inhibiting the proliferation of several cancer cell lines. In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated an IC50 value indicative of moderate potency against breast cancer cells (MCF-7) and lung cancer cells (A549). The results suggest that the compound may induce apoptosis through a mitochondrial pathway, although further mechanistic studies are warranted.

Other carboxamide derivatives

Mechanism of Action

The mechanism of action of N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

- N-(2-Nitrophenyl)thiophene-2-carboxamide: Features a nitro (NO₂) group, which introduces strong electron-withdrawing effects and planarizes the molecule due to resonance interactions. Dihedral angles between the phenyl and thiophene rings are ~8.5–13.5°, influencing packing and intermolecular interactions (e.g., C–H···O/S) .

- N-(4-Sulfamoylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide : Incorporates a sulfamoyl (SO₂NH₂) group, enhancing solubility and hydrogen-bonding capacity, which may improve bioavailability .

Electron-Donating Groups (EDGs)

- MS data show [M+H]⁺ at m/z 441 .

- N-(4-Hydroxyphenyl)-benzo[b]thiophene-2-carboxamide (Compound 46) : The hydroxyl (OH) group enables stronger hydrogen bonding, as evidenced by δ(OH) at ~9.8 ppm in ¹H NMR .

Modifications on the Thiophene Ring

Key Findings :

- Antifungal Activity : Chloro and fluorophenyl derivatives (e.g., 7h, 7j) show potent activity against fungal pathogens, comparable to commercial fungicides like thifluzamide .

- Antibacterial Activity : Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial effects, likely via inhibition of bacterial membrane proteins .

- Anticancer Potential: Benzo[b]thiophene derivatives with cyano or sulfonyl groups demonstrate cytotoxicity against cancer cell lines, attributed to interactions with succinate dehydrogenase .

Spectral and Physicochemical Data

Table 1: Comparative Spectral Data

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

A typical synthesis involves coupling thiophene-2-carbonyl chloride with substituted anilines. For example, in analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide, equimolar reactants are refluxed in acetonitrile for 1 hour, yielding crystalline products after solvent evaporation . Key optimizations include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature : Reflux (~80–100°C) balances reaction rate and side-product minimization.

- Purification : Recrystallization (e.g., from DMSO:H₂O) or HPLC improves purity (>95%) .

Data Table 1 : Example Reaction Parameters

| Reagent | Molar Ratio | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Thiophene-2-carbonyl chloride | 1.0 eq | Acetonitrile | 1 h | 75% | 97% |

| 4-Chloro-3-cyanoaniline | 1.0 eq | Dichloromethane | 24 h | 68% | 95% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should researchers prioritize?

Q. How are purity and stability assessed during storage?

- HPLC : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH).

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 197–207°C in analogs) and phase transitions .

- Storage : Desiccate at –20°C in amber vials to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict biological activity or binding mechanisms?

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with targets like TRPM8 channels or kinases. For example, analogs with chloro/cyano substituents show enhanced hydrophobic binding in TRPM8 antagonists .

- DFT Calculations : Analyze electron density maps to assess reactive sites (e.g., amide carbonyl for nucleophilic attacks) .

Data Table 2 : Docking Scores for Analogous Compounds

| Target | Compound | Binding Affinity (kcal/mol) |

|---|---|---|

| TRPM8 Channel | N-(2-aminoethyl)-thiophene | –9.2 |

| TrkB Receptor | ANA-12 (analog) | –8.5 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., anticonvulsant models) to validate efficacy .

- Structural Analysis : X-ray crystallography (e.g., dihedral angles between aromatic rings) clarifies conformation-activity relationships. For example, a 13.5° dihedral in N-(2-nitrophenyl)thiophene-2-carboxamide reduces steric hindrance, enhancing receptor binding .

Q. How are metal complexes of this compound synthesized, and what applications do they have?

- Coordination Chemistry : React with transition metals (e.g., Co(II), Cu(II)) in ethanol/water under nitrogen. For example, Ni(II) complexes of thiophene carboxamides exhibit antioxidant and antitumor activity .

- Applications :

Q. What crystallographic methods elucidate supramolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.